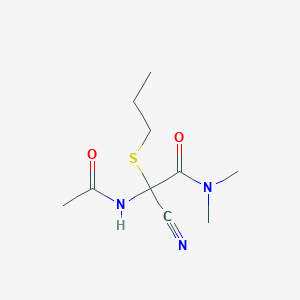
N~2~-Acetyl-N,N-dimethyl-3-nitrilo-2-(propylsulfanyl)alaninamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-Acetyl-N,N-dimethyl-3-nitrilo-2-(propylsulfanyl)alaninamide is a complex organic compound with a unique structure that includes an acetyl group, dimethyl groups, a nitrilo group, and a propylsulfanyl group attached to an alaninamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-Acetyl-N,N-dimethyl-3-nitrilo-2-(propylsulfanyl)alaninamide typically involves multiple steps, starting with the preparation of the alaninamide backbone. This can be achieved through the reaction of alanine with appropriate reagents to introduce the acetyl, dimethyl, nitrilo, and propylsulfanyl groups. Common reagents used in these reactions include acetyl chloride, dimethylamine, and propylthiol, under controlled conditions of temperature and pH .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N~2~-Acetyl-N,N-dimethyl-3-nitrilo-2-(propylsulfanyl)alaninamide can undergo various chemical reactions, including:
Oxidation: The propylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrilo group can be reduced to form amines.
Substitution: The acetyl group can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Acylation reactions can be carried out using acyl chlorides or anhydrides in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various acyl derivatives.
Scientific Research Applications
N~2~-Acetyl-N,N-dimethyl-3-nitrilo-2-(propylsulfanyl)alaninamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of N2-Acetyl-N,N-dimethyl-3-nitrilo-2-(propylsulfanyl)alaninamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl and nitrilo groups may play a role in binding to active sites, while the propylsulfanyl group can modulate the compound’s reactivity and stability. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylacetamide: A simpler compound with similar dimethyl and acetamide groups but lacking the nitrilo and propylsulfanyl groups.
N,N-Dimethylformamide: Another related compound used as a solvent in organic synthesis.
Uniqueness
N~2~-Acetyl-N,N-dimethyl-3-nitrilo-2-(propylsulfanyl)alaninamide is unique due to the combination of functional groups that confer specific chemical properties and reactivity. The presence of the nitrilo and propylsulfanyl groups distinguishes it from simpler analogs and provides additional versatility in chemical reactions and applications .
Properties
CAS No. |
64205-24-9 |
|---|---|
Molecular Formula |
C10H17N3O2S |
Molecular Weight |
243.33 g/mol |
IUPAC Name |
2-acetamido-2-cyano-N,N-dimethyl-2-propylsulfanylacetamide |
InChI |
InChI=1S/C10H17N3O2S/c1-5-6-16-10(7-11,12-8(2)14)9(15)13(3)4/h5-6H2,1-4H3,(H,12,14) |
InChI Key |
JFWBSDOXJXQYHK-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC(C#N)(C(=O)N(C)C)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















